2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex heterocyclic compound that features a unique combination of a benzamide group and a thieno[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta-4,5-thieno[2,3-d]pyrimidine: Similar in structure but lacks the benzamide group.
5,6,7,8-tetrahydro-2-naphthylamine: Shares the tetrahydro structure but differs in the core ring system.
Uniqueness
2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its combination of a benzamide group with a thieno[2,3-d]pyrimidine ring system. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C18H16ClN3OS |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-chloro-N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)benzamide |
InChI |
InChI=1S/C18H16ClN3OS/c19-13-8-5-4-6-11(13)17(23)22-16-15-12-7-2-1-3-9-14(12)24-18(15)21-10-20-16/h4-6,8,10H,1-3,7,9H2,(H,20,21,22,23) |
InChI Key |
ILOGLIOSJJSSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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